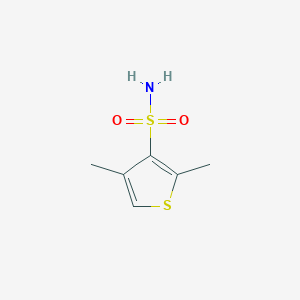

2,4-Dimethylthiophene-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2S2 |

|---|---|

Molecular Weight |

191.3 g/mol |

IUPAC Name |

2,4-dimethylthiophene-3-sulfonamide |

InChI |

InChI=1S/C6H9NO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) |

InChI Key |

WICSALYSMRRIOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1S(=O)(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2,4 Dimethylthiophene 3 Sulfonamide Analogs

Precursor Synthesis and Functionalization

The elaboration of the thiophene (B33073) core to introduce the necessary sulfonyl chloride group is a critical phase in the synthesis of 2,4-dimethylthiophene-3-sulfonamide analogs. This involves the preparation of suitably functionalized dimethylthiophene intermediates.

Preparation of 2,4-Dimethylthiophene-3-sulfonyl Chloride

The direct synthesis of 2,4-dimethylthiophene-3-sulfonyl chloride is achieved through the sulfonylation of 2,4-dimethylthiophene. This process can be preceded by halogenation to direct the substitution pattern on the thiophene ring.

The introduction of a halogen atom onto the dimethylthiophene ring serves as a method to control the regioselectivity of subsequent reactions. Various methods can be employed for the halogenation of alkylthiophenes. jcu.edu.au For instance, chlorination can be achieved using sulfuryl chloride in a polar solvent, a method that has been used to produce isomerically pure chlorinated alkylthiophenes. jcu.edu.au Bromination is also a common strategy, using reagents like N-bromosuccinimide (NBS) in a solvent such as acetic acid to achieve monobromination or dibromination depending on the stoichiometry. jcu.edu.au Iodination can be performed using N-iodosuccinimide in acetic acid. jcu.edu.au The strategic placement of a halogen can facilitate subsequent metal-halogen exchange and functionalization at a specific position on the thiophene ring.

The most direct route to a sulfonyl chloride is the reaction of an aromatic compound with chlorosulfonic acid. This electrophilic aromatic substitution reaction is widely used for the preparation of aromatic sulfonyl chlorides. google.com The reaction typically involves adding the aromatic substrate, in this case, 2,4-dimethylthiophene, to an excess of chlorosulfonic acid, often at reduced temperatures to control the reaction's exothermicity. google.comgoogle.com The reaction mixture is then typically stirred for a period to ensure complete conversion before being carefully quenched, often by pouring it onto ice, which precipitates the sulfonyl chloride product. google.com The presence of additives like sulfamic acid has been reported to improve yields and purity in some cases. google.com

Table 1: General Conditions for Sulfonylation of Aromatic Compounds

| Aromatic Substrate | Sulfonylating Agent | Additive/Catalyst | Temperature | Outcome |

|---|---|---|---|---|

| Chlorobenzene | Chlorosulfonic Acid / Thionyl Chloride | Sulfamic Acid | 70 °C | 4-Chlorobenzenesulfonyl chloride google.com |

| o-Nitrotoluene | Chlorosulfonic Acid | Sulfamic Acid | 40-105 °C | 2-Nitrotoluene-4-sulfonyl chloride google.com |

Synthetic Routes to Dimethylthiophene-Based Intermediates

The accessibility of various dimethylthiophene-based intermediates is crucial for the synthesis of diverse analogs. The Gewald reaction is a powerful and widely utilized method for the synthesis of 2-aminothiophenes, which are versatile precursors. sciforum.netscirp.org This reaction involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. sciforum.net Furthermore, functionalized thiophenes can be prepared through acylation reactions, such as the Friedel-Crafts acylation of thiophene with diacyl chlorides in the presence of a Lewis acid like aluminum chloride (AlCl₃), to produce diketone derivatives. nih.gov These thiophene intermediates can then be further modified to introduce the desired substitution pattern prior to sulfonylation.

Formation of the Sulfonamide Moiety

The final step in the synthesis of the target compounds involves the formation of the sulfonamide bond, a robust and well-established chemical linkage.

Reaction of Sulfonyl Chloride Derivatives with Amines (Primary and Secondary)

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and direct method for the synthesis of sulfonamides. cbijournal.com This nucleophilic substitution reaction typically proceeds by adding the sulfonyl chloride to a solution of the amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org A wide variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be used in this reaction, allowing for the generation of a large library of sulfonamide analogs. rsc.orgnih.gov Microwave-assisted, solvent-free conditions have been developed as an environmentally benign and efficient alternative to traditional methods, often resulting in excellent yields and short reaction times. rsc.org The reactivity of the amine is a key factor; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com

Table 2: Examples of Sulfonylation of Amines

| Amine Type | Sulfonylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | p-Toluenesulfonyl chloride | Microwave, Solvent-free, 3 min | N-Phenyl-4-methylbenzenesulfonamide | 97% | rsc.org |

| 2-Aminothiazole | Various sulfonyl chlorides | Sodium acetate (B1210297), Water, 80-85 °C | 2-Aminothiazole sulfonamides | - | nih.gov |

Base-Catalyzed Sulfonamide Formation

The formation of sulfonamides is a cornerstone of medicinal and organic chemistry. A prevalent method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is utilized to neutralize the hydrogen chloride that is generated as a byproduct, thereby driving the reaction to completion.

In the context of this compound, the synthesis would commence with 2,4-dimethylthiophene-3-sulfonyl chloride. The reaction with ammonia (B1221849) or a primary/secondary amine, facilitated by a suitable base such as pyridine (B92270) or triethylamine, would yield the corresponding sulfonamide. The choice of base is critical and can influence the reaction rate and yield.

A general procedure for the N-sulfonylation of 2-aminothiazole, a related heterocyclic amine, involves dissolving sodium acetate in water, followed by the addition of the sulfonyl chloride and the amine. nih.gov The reaction mixture is then heated to facilitate the transformation. nih.gov This method highlights a common approach to sulfonamide synthesis that can be adapted for various heterocyclic amines.

Advanced Synthetic Approaches for Derivatives

To expand the structural diversity of thiophene sulfonamides, researchers have turned to more sophisticated synthetic methods. These advanced approaches offer greater control over the final structure and allow for the introduction of a wide array of functional groups.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and have been successfully applied to the creation of aryl thiophene sulfonamides. These methods allow for the formation of a carbon-carbon bond between the thiophene core and an aryl group.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. mdpi.comresearchgate.net In the synthesis of aryl thiophene sulfonamides, a brominated thiophene sulfonamide can be coupled with various arylboronic acids to introduce diverse aryl substituents. researchgate.netdoaj.org

A study reported the synthesis of 5-aryl-thiophene sulfonamide derivatives via the Suzuki cross-coupling of 5-bromothiophene-2-sulfonamide (B1270684) with different aryl boronic acids. researchgate.netdoaj.org The reactions were carried out under mild conditions, demonstrating the utility of this method for creating a library of analogs. researchgate.netdoaj.org The electronic effects and substitution patterns of the functional groups on the aromatic ring were found to significantly impact the properties of the resulting compounds. doaj.org

| Catalyst System | Reactants | Solvent | Conditions | Product | Yield | Reference |

| Pd(PPh₃)₄ / K₃PO₄ | 4-bromothiophene-2-carbaldehyde, Arylboronic acids/esters | DMF or 1,4-Dioxane | Reflux | 4-arylthiophene-2-carbaldehydes | Moderate to Excellent | mdpi.com |

| Pd(0) catalyst | 5-bromothiophene-2-sulfonamide, Arylboronic acids/esters | Not specified | Mild | 5-aryl-thiophene sulfonamides | Not specified | researchgate.netdoaj.org |

| Pd(OAc)₂ / PhCPhos | Phenyl chlorosulfate (B8482658), Arylboronic acids | Acetone | 50 °C | Arylsulfonyl chlorides | Good | mit.edu |

This table presents examples of Suzuki cross-coupling reactions for the synthesis of aryl-substituted thiophenes and related sulfonamides.

An efficient protocol for the Suzuki coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids has been developed using aqueous n-butanol as the solvent. acs.org This method offers near-quantitative yields with low catalyst loading and is beneficial for large-scale reactions due to facile product separation. acs.org

Furthermore, a palladium-catalyzed method for preparing arylsulfonyl chlorides from arylboronic acids and phenyl chlorosulfate has been described. mit.edu The resulting sulfonyl chlorides can be converted in situ to sulfonamides by adding an amine. mit.edu This process demonstrates significant functional group tolerance. mit.edu

While palladium catalysis is prevalent, nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative. researchgate.net Nickel catalysts can effectively couple (hetero)aryl chlorides with sulfonamides, a transformation previously dominated by palladium-based systems. nih.gov The use of air-stable (L)NiCl(o-tol) pre-catalysts has enabled these C-N cross-couplings without the need for photoredox conditions. nih.gov

Research has demonstrated the unprecedented scope of these nickel-catalyzed reactions, accommodating a wide range of (pseudo)halide electrophiles. nih.gov These developments provide a valuable alternative for the synthesis of complex sulfonamide derivatives. researchgate.net A recent approach employs tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand in nickel-catalyzed photoredox reactions for C-O and C-N bond formation with various nucleophiles, including sulfonamides and sulfoximines. chemrxiv.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| (L)NiCl(o-tol) pre-catalysts | (Hetero)aryl chlorides, Sulfonamides | N-Aryl sulfonamides | Air-stable catalyst, no photocatalysis | nih.gov |

| Ni catalyst / tert-butylamine | (Hetero)aryl halides, Sulfonamides/Sulfoximines | N-Aryl sulfonamides/sulfoximines | Cost-effective, bifunctional additive | chemrxiv.org |

This table summarizes nickel-catalyzed cross-coupling reactions for the synthesis of N-aryl sulfonamides and related compounds.

An alternative strategy for constructing the sulfonamide moiety involves the oxidation of a thiol precursor. This approach avoids the use of pre-functionalized and often unstable sulfonyl chlorides. One such method involves the oxidative coupling of thiols and amines. whiterose.ac.uk

A noteworthy electrochemical method enables the direct oxidative coupling of thiols and amines to form sulfonamides. whiterose.ac.uk This process is driven by electricity, requires no sacrificial reagents or catalysts, and proceeds rapidly. whiterose.ac.uk The reaction is believed to proceed through the anodic oxidation of the thiol to a disulfide, which is then further oxidized in the presence of the amine to form the sulfonamide. whiterose.ac.uk

Another approach involves the oxidative functionalization of thiols with nucleophiles. nih.gov For example, the Ni(OTf)₂ catalyzed oxidative bromination of thiols with DMSO and HBr can produce sulfonyl bromides, which can then be converted to sulfonamides. nih.gov

A modular protocol for the preparation of 3-sulfonylindoles from indoles and thiols has been developed using a hexamolybdate/H₂O₂ system for oxidative dehydrogenative C-S coupling. nih.gov This method utilizes readily available starting materials and a green oxidant. nih.gov

Sulfonimidamides and sulfoximines are aza-analogs of sulfonamides and sulfones, respectively, that have garnered increasing interest. mdpi.com Their synthesis often involves N-transfer reactions to sulfur-containing precursors.

The development of NH transfer reactions using hypervalent iodine reagents and simple ammonia sources has facilitated the synthesis of sulfoximines and sulfonimidamides. mdpi.comresearchgate.net For instance, the reaction of sulfoxides with bisacetoxyiodobenzene and ammonium (B1175870) carbamate (B1207046) provides a straightforward route to NH sulfoximines. researchgate.net Similarly, sulfinamides can be converted to NH sulfonimidamides using a similar NH transfer protocol. mdpi.comresearchgate.netnih.gov This method is notable for its mild conditions and broad functional group tolerance. nih.gov The reaction is believed to proceed via an intermediate iodonitrene. mdpi.com

These N-transfer reactions have also been successfully applied to thiophene derivatives, enabling the formation of thiophene NH-sulfoximines. mdpi.comresearchgate.netresearchgate.net

| Sulfur Precursor | Reagents | Product | Key Features | Reference |

| Sulfoxide | PhI(OAc)₂, Ammonium carbamate | NH-Sulfoximine | Mild conditions, broad scope | researchgate.net |

| Sulfinamide | PhI(OAc)₂, Ammonium carbamate | NH-Sulfonimidamide | One-pot, good to excellent yields | nih.gov |

| Thiophene sulfide | Hypervalent iodine, Ammonia source | Thiophene NH-sulfoximine | NH/O transfer | mdpi.comresearchgate.net |

This table outlines N-transfer reactions for the synthesis of sulfoximines and sulfonimidamides, including thiophene derivatives.

Palladium-Catalyzed Coupling Reactions for Aryl Thiophene Sulfonamides

Regioselective Synthesis and Stereochemical Considerations in Thiophene Sulfonamide Chemistry

The synthesis of thiophene sulfonamides, particularly substituted analogs like those related to this compound, requires careful consideration of both regiochemistry and stereochemistry. The inherent reactivity of the thiophene ring, influenced by its substituents, dictates the position of electrophilic attack, while the nature of the sulfonamide group introduces potential for chirality.

Directing Effects of Substituents on Electrophilic Substitution

The introduction of a sulfonamide group onto a thiophene ring is typically achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the thiophene ring. Substituents are broadly classified as either activating or deactivating groups, which in turn direct incoming electrophiles to specific positions.

Activating groups increase the electron density of the aromatic ring, making it more reactive towards electrophiles. libretexts.org These groups are typically ortho- and para-directing. libretexts.orglibretexts.org In the context of a five-membered ring like thiophene, this corresponds to the adjacent (ortho) and next-adjacent (para-like) positions. Conversely, deactivating groups withdraw electron density from the ring, reducing its reactivity and are generally meta-directing. libretexts.orgorganicchemistrytutor.com Halogens are a notable exception, being deactivating yet ortho-, para-directing. libretexts.orgorganicchemistrytutor.com

In the case of synthesizing an analog of this compound, the two methyl groups on the thiophene ring are activating and ortho, para-directing. libretexts.org The directing influence of these substituents on an incoming electrophile, such as a sulfamoylating agent, can be predicted by examining the resonance structures of the intermediates. The positions most activated by the methyl groups at C2 and C4 would be C3 and C5. The synergistic activation from both methyl groups would strongly favor substitution at these positions.

The following table summarizes the directing effects of common substituents on a thiophene ring during electrophilic substitution.

| Substituent Group | Classification | Directing Effect |

| -CH₃, -R (Alkyl) | Activating | Ortho, Para-directing |

| -OCH₃, -OR (Alkoxy) | Strongly Activating | Ortho, Para-directing |

| -NH₂, -NR₂ (Amino) | Strongly Activating | Ortho, Para-directing |

| -Cl, -Br, -I (Halogens) | Deactivating | Ortho, Para-directing |

| -NO₂ (Nitro) | Strongly Deactivating | Meta-directing |

| -SO₃H (Sulfonic Acid) | Deactivating | Meta-directing |

| -C(O)R (Acyl) | Deactivating | Meta-directing |

Control of Stereogenic Centers in Chiral Sulfonamide Synthesis

The synthesis of chiral sulfonamides presents a significant challenge, requiring precise control over the formation of stereogenic centers. nih.gov Chirality in thiophene sulfonamide analogs can arise from a stereogenic center in a substituent attached to the thiophene ring or the sulfonamide nitrogen, or from a stereogenic sulfur atom within a more complex sulfonamide derivative like a sulfoximine. nih.govacs.org

The development of methods for the asymmetric synthesis of sulfur stereogenic centers is an area of active research. nih.gov Strategies often involve diastereoselective transformations using chiral auxiliaries, which are temporary chiral groups that guide the stereochemical outcome of a reaction and are later removed. nih.govacs.org For instance, enantiopure amines can be used as chiral auxiliaries in the synthesis of sulfinamides, which can then be transformed into other chiral sulfur compounds. acs.org

Another powerful approach is the enantiospecific transformation of existing enantiopure sulfur compounds. nih.gov For example, chiral sulfinate esters can serve as versatile precursors, undergoing nucleophilic substitution with inversion of configuration at the sulfur stereocenter to produce chiral sulfoxides and sulfinamides. acs.org The Andersen synthesis, which utilizes diastereomerically pure menthyl p-toluenesulfinate, is a classic example of this strategy. nih.gov

Catalytic enantioselective synthesis is a highly desirable method for creating chiral sulfonamides as it allows for the generation of chiral products from achiral starting materials using a substoichiometric amount of a chiral catalyst. researchgate.netacs.org Chiral phosphoric acids, for example, have been successfully employed as catalysts in the enantioselective arylation of cyclic thioimidates to construct N,S-acetal-containing quaternary carbon stereogenic centers. acs.org

The table below outlines various strategies for achieving stereocontrol in the synthesis of chiral sulfonamides.

| Synthetic Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter. nih.gov | The auxiliary must be easily attached and removed; examples include enantiopure amines and alcohols. nih.govacs.org |

| Enantiospecific Transformation | An existing stereocenter in a starting material is converted into a new stereocenter with a predictable stereochemical outcome. nih.gov | Often involves nucleophilic substitution at a chiral sulfur atom with inversion or retention of configuration. rsc.org |

| Catalytic Enantioselective Synthesis | A chiral catalyst is used to control the stereochemistry of a reaction, leading to an enantiomerically enriched product. researchgate.net | High efficiency and atom economy; can be challenging to develop for specific transformations. acs.org |

| Diastereoselective Crystallization | A racemic mixture is derivatized with a chiral resolving agent to form diastereomers, which are then separated by crystallization. acs.org | A classical method that relies on the differential solubility of the diastereomeric salts or derivatives. |

The synthesis of chiral thiophene sulfonamides, therefore, often involves a multi-step process where the thiophene ring is first functionalized, followed by the carefully controlled introduction of the chiral sulfonamide moiety or a substituent bearing a stereocenter. rsc.orgnih.gov

Reactivity and Mechanistic Investigations of 2,4 Dimethylthiophene 3 Sulfonamide Derivatives

Substitution Reactions at the Thiophene (B33073) Ring

Substitution reactions on the 2,4-dimethylthiophene-3-sulfonamide ring are influenced by the directing effects of the substituents. The two methyl groups at positions 2 and 4 are activating and ortho, para-directing, while the sulfonamide group at position 3 is deactivating and meta-directing.

Nucleophilic aromatic substitution (SNAr) on an electron-rich thiophene ring is generally a challenging transformation. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In this compound, the activating effect of the two methyl groups further disfavors classical SNAr reactions.

However, the sulfonamide group does possess some electron-withdrawing character, which could potentially facilitate nucleophilic substitution under specific conditions, particularly if a good leaving group is present on the ring. For instance, in related thiophene systems, nucleophilic displacement of a nitro group or a halogen, activated by an adjacent electron-withdrawing group, has been observed. mdpi.com The presence of the sulfonamide group might render the thiophene ring susceptible to nucleophilic attack by strong nucleophiles, although this is likely to require harsh reaction conditions. The amino group of some thiophene sulfonamides can also influence reactivity in nucleophilic substitution reactions through hydrogen bonding. scbt.com

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is determined by the combined directing effects of the methyl and sulfonamide groups.

Methyl Groups (-CH₃): The methyl groups at the 2- and 4-positions are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this means they activate the adjacent carbon atoms. The 2-methyl group strongly activates the (already substituted) 3-position and the 5-position. The 4-methyl group activates the 3- and 5-positions.

Sulfonamide Group (-SO₂NH₂): The sulfonamide group is a deactivating, meta-directing group due to its electron-withdrawing nature. From its position at C-3, it would direct incoming electrophiles to the 5-position.

Considering these combined effects, the 5-position is the most activated and sterically accessible site for electrophilic attack. Both methyl groups and the sulfonamide group direct the electrophile to this position. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the 5-position of the this compound ring. This is consistent with the general observation that electrophilic substitution on thiophene occurs preferentially at the α-position (C2 or C5). researchgate.netunizin.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups | Predicted Outcome |

|---|---|---|

| C-5 | Activated by 2-CH₃ and 4-CH₃ (ortho/para-directing). Directed by 3-SO₂NH₂ (meta-directing). | Major product |

| C-3 | Substituted | No reaction |

| C-2 | Substituted | No reaction |

| C-4 | Substituted | No reaction |

Reactions Involving the Sulfonamide Group

The sulfonamide functional group in this compound can undergo several characteristic reactions, including reduction and hydrolysis.

The sulfonamide group can be reduced to the corresponding amine. This transformation is a valuable synthetic tool. A common and effective method for the reduction of aryl sulfonamides is the use of strong reducing agents. One such method involves the use of low-valent titanium, which has been shown to accomplish the reduction of a range of benzo-fused cyclic sulfonamides to the corresponding aryl-substituted cyclic amines. researchgate.net While this specific reagent is used for a double reductive cleavage, it highlights the reactivity of the sulfonamide group towards strong reducing agents.

The hydrolytic stability of sulfonamides is an important consideration in their application. In general, sulfonamides are relatively resistant to hydrolysis under neutral conditions. However, cleavage of the S-N bond can occur under acidic or basic conditions, although this often requires elevated temperatures. The stability of thiophene-based sulfonamides in liver microsomes has been a subject of study, with some ligands showing fair stability while others display low metabolic stability. diva-portal.org

The mechanism of hydrolysis can involve nucleophilic attack on the sulfur atom. The rate and ease of hydrolysis can be influenced by the electronic properties of the aromatic ring to which the sulfonamide is attached. Electron-withdrawing groups on the ring can make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.

Cyclization Reactions of Thiophene Sulfonamide Intermediates

Thiophene sulfonamides can serve as versatile intermediates in the synthesis of fused heterocyclic systems. These cyclization reactions often involve the sulfonamide group or substituents on the thiophene ring.

For instance, derivatives of this compound could be functionalized at one of the methyl groups, for example, via halogenation, to introduce a reactive handle. This could then undergo intramolecular cyclization with the sulfonamide nitrogen to form a fused ring system. An example of such a cyclization is the formation of thieno[2,3-c]thiazine 1,1-dioxide derivatives.

Another important class of fused heterocycles derived from thiophene sulfonamides are the thieno[c]sultams. The synthesis of these compounds often involves the construction of the sultam ring onto the thiophene core. For example, the reaction of amino-halides with a sulfonyl chloride can lead to the formation of a secondary sulfonamide, which upon treatment with a base, can cyclize to form the sultam ring. nih.gov Thieno[3,2-b]thiophene-2-sulfonamides have been investigated as carbonic anhydrase inhibitors, indicating the synthetic accessibility and biological interest in these fused systems. mdpi.com

Furthermore, thiophene derivatives with ortho-positioned functional groups are known to undergo cyclization reactions to form various fused heterocycles such as thieno[2,3-c]pyridines. nih.gov Similarly, a strategically placed functional group on a substituent of the this compound could lead to novel fused ring systems.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thieno[2,3-c]thiazine 1,1-dioxide |

| Thieno[c]sultam |

| Thieno[3,2-b]thiophene-2-sulfonamide |

Conformational Dynamics and Energy Barriers of this compound Derivatives

The conformational landscape of this compound is dictated by the rotational freedom around several key single bonds. These include the rotation of the entire sulfonamide group with respect to the thiophene ring, the rotation around the S-N bond of the sulfonamide moiety, and the internal rotation of the two methyl groups attached to the thiophene ring. Understanding these conformational dynamics and the energy barriers associated with them is crucial for elucidating the structure-activity relationships of this class of compounds. While direct experimental or computational studies specifically on the conformational dynamics of this compound are not extensively available in the current body of scientific literature, valuable insights can be drawn from computational studies on closely related thiophene sulfonamide derivatives and analogous aromatic sulfonamides.

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in exploring the geometric parameters and stability of various thiophene sulfonamide derivatives. These studies indicate that the stability of different conformers is intricately linked to their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap.

The primary degrees of conformational freedom in this compound involve the rotation around the C3-S (thiophene-sulfonamide) bond and the S-N (sulfonamide) bond. The rotation around the C3-S bond determines the orientation of the sulfonamide group relative to the plane of the thiophene ring. Studies on analogous aromatic sulfonamides, such as benzenesulfonamides, have shown a preference for conformations where the sulfonamide group is oriented perpendicular to the aromatic ring. This orientation is believed to minimize steric hindrance and optimize electronic interactions. nih.gov

Rotation around the S-N bond of the sulfonamide group can also lead to different conformers. The energy barrier for this rotation can be significant and is influenced by the nature of the substituents on the nitrogen atom and the aromatic ring. Electron-withdrawing or bulky groups can increase this rotational barrier.

To provide a quantitative perspective, hypothetical energy barriers for the key rotational motions in this compound, based on typical values observed in related aromatic sulfonamides and methylated thiophenes, are presented in the table below. It is important to note that these are illustrative values and would require specific computational or experimental validation for this particular molecule.

| Rotational Motion | Dihedral Angle | Hypothetical Energy Barrier (kcal/mol) |

| Thiophene-Sulfonamide Rotation | C2-C3-S-N | 3 - 7 |

| Sulfonamide S-N Rotation | C3-S-N-H | 5 - 10 |

| C2-Methyl Group Rotation | C3-C2-CH3 | 1 - 3 |

| C4-Methyl Group Rotation | C3-C4-CH3 | 1 - 3 |

Structure Activity Relationship Sar Studies in Chemical Biology

Impact of Substituents on Biological Activity

The nature and position of substituents on the 2,4-Dimethylthiophene-3-sulfonamide scaffold are pivotal in defining its interaction with biological targets. These modifications influence the electronic, steric, and hydrophobic properties of the molecule, which in turn dictate its binding affinity and inhibitory profile.

The thiophene (B33073) nucleus is a key component in many pharmacologically active compounds. researchgate.net Its aromatic character and the presence of the sulfur heteroatom, which contributes two electrons to the aromatic sextet, make it an analogue of a highly reactive benzene (B151609) derivative. researchgate.netderpharmachemica.com The methyl groups at the 2- and 4-positions of the thiophene ring in this compound exert significant electronic and steric effects that modulate its biological activity.

Electronic Effects: Methyl groups are electron-donating, which increases the electron density of the thiophene ring. derpharmachemica.com This heightened electron density can influence the pKa of the sulfonamide group, affecting its ionization state at physiological pH. The sulfonamide moiety typically binds to metalloenzymes in its anionic (deprotonated) form, and subtle shifts in pKa can alter the concentration of the active species, thereby impacting inhibitory potency.

Steric Effects: The size and position of the methyl groups introduce steric hindrance that can either enhance or diminish biological activity, depending on the topology of the enzyme's active site. In some cases, these groups can promote favorable hydrophobic interactions with non-polar residues in the binding pocket. Conversely, steric clashes can prevent the inhibitor from achieving an optimal binding conformation. For example, studies on thiophene derivatives have shown that the position of methyl groups influences reactivity and binding; acylation of 2-alkylthiophenes occurs preferentially at the α-position, but when both α-positions are occupied, substitution occurs at the β-position. derpharmachemica.com This demonstrates how existing substituents direct the position of further modifications and can influence interactions within a constrained active site. The steric effects of different molecular structures within a protein's active site can impede substrate molecules from positioning their reactive sites sufficiently close to the catalytic center. acs.org

Substitution at the nitrogen atom (N1) of the sulfonamide group is a critical determinant of inhibitory activity. The general SAR for sulfonamides indicates that the N1 amino group can be either primary (-NH2) or secondary (monosubstituted, -NHR) to maintain or increase activity. youtube.com

Primary and Monosubstituted Sulfonamides: These compounds are typically active inhibitors. The hydrogen atom(s) on the sulfonamide nitrogen are crucial for forming hydrogen bonds with amino acid residues in the enzyme's active site, which anchors the inhibitor. Monosubstitution, particularly with heterocyclic rings, often leads to a significant increase in potency by allowing the substituent to form additional interactions with residues deeper in the active site. youtube.com

Disubstituted Sulfonamides: Double substitution at the N1 position generally results in a loss of biological activity. youtube.com The absence of a hydrogen atom on the sulfonamide nitrogen prevents the formation of a key hydrogen bond that is often essential for stabilizing the enzyme-inhibitor complex. This principle is a cornerstone of the SAR for sulfonamide-based inhibitors.

The geometric structure of sulfonamide drugs is a key factor in their biological reactivity as it directly influences their binding to target receptors. acs.orgnih.gov

Attaching heterocyclic moieties to the sulfonamide nitrogen is a widely used strategy to enhance the inhibitory activity and selectivity of the parent compound. Five-membered heterocyclic sulfonamides, in particular, have been shown to be more effective enzyme inhibitors compared to those with six-membered rings. nih.govresearchgate.net The presence of nitrogen and sulfur atoms within the appended ring is often linked to improved inhibitory activity. researchgate.net

The table below illustrates the inhibitory activity of various sulfonamides bearing different heterocyclic moieties against human carbonic anhydrase isoforms, demonstrating the impact of the heterocyclic substituent.

| Compound | Heterocyclic Moiety | Target Enzyme | Kᵢ (nM) |

| Acetazolamide | 1,3,4-Thiadiazole | hCA II | 12.0 |

| Ethoxzolamide | Benzothiazole | hCA II | 76.9 |

| Brinzolamide | Thiophene derivative | hCA II | 170.2 |

| Benzolamide | Benzene | hCA II | 112.6 |

| Indapamide | Benzene | βAbauCA | Mid-nanomolar |

This table is generated based on data for representative heterocyclic sulfonamides to illustrate the structure-activity relationship. mdpi.com Kᵢ values represent the inhibition constant, where a lower value indicates higher potency.

Emerging Research Areas and Future Perspectives

Green Chemistry Approaches in Sulfonamide Synthesis

The synthesis of sulfonamides, a cornerstone of pharmaceutical chemistry, is undergoing a significant transformation towards more environmentally benign methodologies. Traditional methods often rely on harsh reagents and volatile organic solvents. researchgate.netresearchgate.net Green chemistry principles are now being applied to develop sustainable alternatives that are safer, more efficient, and reduce waste.

Recent innovations focus on several key areas:

Sustainable Solvents: A significant shift involves replacing conventional organic solvents with greener alternatives. Environmentally friendly methods have been developed for synthesizing sulfonamides in sustainable solvents like water, ethanol (B145695) (EtOH), and glycerol. researchgate.netrsc.orgresearcher.life One such method employs sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant to convert thiols into sulfonyl chlorides, which then react with amines to produce sulfonamides in good to excellent yields. researchgate.netrsc.orgresearcher.life The use of water as the sole solvent is particularly noteworthy, with some methods allowing for product collection by simple filtration. researchgate.net

Mechanochemistry: Solvent-free approaches, such as mechanochemistry, are gaining traction. A one-pot, double-step procedure using a ball mill has been demonstrated for sulfonamide synthesis. rsc.org This method utilizes solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for a tandem oxidation-chlorination of disulfides, followed by amination, offering a cost-effective and environmentally responsible route. rsc.org

Electrochemical Synthesis: Metal-free electrochemical methods provide a novel pathway for C-H activation, enabling the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This convergent, single-step process avoids the need for prefunctionalized starting materials and tolerates a variety of functional groups. nih.gov

Catalytic Systems: Modern synthesis strategies also employ catalytic systems to enhance efficiency and reduce environmental impact. Copper-catalyzed three-component reactions of arylboronic acids, nitroarenes, and potassium pyrosulfite (K₂S₂O₅) have been developed as a green and effective method. thieme-connect.com Similarly, palladium-catalyzed mechanochemical methods have been used for the three-component coupling of K₂S₂O₅, amines, and aryl bromides. thieme-connect.com

These green chemistry approaches represent a significant advancement in the synthesis of sulfonamides, including thiophene-based structures, offering pathways that are both efficient and environmentally conscious.

| Synthesis Approach | Key Features | Reagents/Conditions | Advantages |

| Sustainable Solvents | Use of water, EtOH, glycerol | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as oxidant | Environmentally friendly, mild conditions, simple filtration workup researchgate.netrsc.orgresearcher.life |

| Mechanochemistry | Solvent-free, one-pot synthesis | Ball mill, solid sodium hypochlorite (NaOCl·5H₂O) | Cost-effective, metal-free, avoids harsh conditions rsc.org |

| Electrochemistry | Direct synthesis via C-H activation | Boron-doped diamond (BDD) electrodes, HFIP–MeCN solvent | No prefunctionalization required, single-step process nih.gov |

| Catalysis | Three-component reactions | Copper or Palladium catalysts, K₂S₂O₅ | Good functional group tolerance, can be performed on a gram scale thieme-connect.com |

Development of New Computational Models and Algorithms for Thiophene (B33073) Sulfonamide Research

Computational chemistry has become an indispensable tool in the study of thiophene sulfonamides, enabling the prediction of molecular properties and guiding the design of new compounds. mdpi.comresearchgate.net The development of sophisticated models and algorithms allows for in-depth analysis of structure-activity relationships and reaction mechanisms.

Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to compute the geometric and electronic properties of thiophene sulfonamide derivatives. mdpi.comresearchgate.netdntb.gov.ua These calculations can determine key parameters such as chemical hardness (η), electronic chemical potential (μ), electrophilicity index (ω), ionization potential (I), and electron affinity (A). mdpi.comresearchgate.net Furthermore, DFT can simulate spectroscopic data, including FT-IR and UV-Vis spectra, which can be compared with experimental values for structural validation. mdpi.comresearchgate.netdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful in silico tool for rational drug discovery. nih.gov By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the efficacy of novel compounds. nih.govafantitis.com For sulfur-containing sulfonamides, QSAR models have successfully identified key predictors for anticancer activity, including properties like mass, polarizability, electronegativity, and the presence of specific bonds. nih.gov

Molecular Docking and Dynamics: To understand how thiophene sulfonamides interact with biological targets, molecular docking and molecular dynamics simulations are employed. nih.govtandfonline.com Docking studies can predict the binding poses and affinities of ligands to protein active sites, elucidating inhibition mechanisms. nih.gov For instance, docking has been used to study how thiophene-based sulfonamides interact with carbonic anhydrase isoenzymes. nih.gov Molecular dynamics simulations provide further insights into the dynamic behavior and stability of the ligand-protein complex over time. tandfonline.com

These computational approaches accelerate the research and development process by allowing for the virtual screening of large numbers of compounds and providing a deeper understanding of their physicochemical and biological properties before their synthesis.

| Computational Method | Application in Thiophene Sulfonamide Research | Key Parameters/Outputs |

| Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties, and spectroscopic simulation. mdpi.comresearchgate.netdntb.gov.ua | Geometric parameters, chemical reactivity descriptors (hardness, electrophilicity), simulated FT-IR/UV-Vis spectra. mdpi.comresearchgate.net |

| QSAR | Predicting biological activity (e.g., anticancer) based on chemical structure. nih.gov | Identification of key molecular descriptors, predictive models for bioactivity. nih.gov |

| Molecular Docking | Elucidating binding interactions with biological targets (e.g., enzymes). nih.govtandfonline.com | Binding scores, interaction poses, mechanism of inhibition. nih.gov |

| Molecular Dynamics | Analyzing the stability and dynamic behavior of ligand-receptor complexes. tandfonline.com | Insights into the dynamic behavior and stability of molecules. tandfonline.com |

Exploration of 2,4-Dimethylthiophene-3-sulfonamide as a Versatile Chemical Platform for Novel Biological Research Targets

The sulfonamide group is a privileged scaffold in medicinal chemistry, and its incorporation into a thiophene ring system creates a class of compounds with broad therapeutic potential. nih.govnih.gov While research on this compound itself is specific, the broader family of thiophene sulfonamides has been extensively studied, highlighting the potential of this compound as a versatile platform for discovering agents that act on novel biological targets.

The structural features of thiophene sulfonamides make them attractive for drug design. nih.govresearchgate.net The thiophene ring can be readily substituted to modulate physicochemical properties, while the sulfonamide group is a key pharmacophore known to interact with various biological targets. nih.govnih.gov

Research into structurally related compounds has revealed a wide spectrum of biological activities, suggesting potential avenues for the application of this compound:

Enzyme Inhibition: Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrases (hCA-I and hCA-II), enzymes involved in numerous physiological processes. nih.gov

Anticancer Activity: Various sulfur-containing sulfonamide derivatives have demonstrated significant in vitro anticancer activity against a range of human cancer cell lines. nih.govnih.gov

Antimicrobial Properties: The thiophene nucleus is a component of many compounds with antibacterial and antifungal activities. nih.gov

Neurological Targets: Rational drug design has led to the development of novel thiophene derivatives that act as potent and selective agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain management. nih.gov

Other Therapeutic Areas: The sulfonamide scaffold is present in drugs targeting a multitude of diseases, including viral infections, inflammatory conditions, and cardiovascular disorders, underscoring its versatility. nih.govresearchgate.net

The exploration of this compound and its derivatives as ligands for these and other emerging biological targets represents a promising frontier in medicinal chemistry. Its specific substitution pattern may offer unique advantages in terms of selectivity, potency, and pharmacokinetic properties.

Advanced Analytical Methodologies for Complex System Characterization in Research

The comprehensive characterization of this compound and its derivatives relies on a suite of advanced analytical techniques. These methodologies are crucial for confirming chemical structures, determining purity, and studying their behavior in complex systems.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for elucidating the molecular structure of synthesized thiophene compounds. tandfonline.commdpi.com Infrared (IR) spectroscopy is used to identify functional groups present in the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of new compounds. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, confirming molecular formulas with great confidence. mdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating and identifying compounds in complex mixtures. tandfonline.com

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used for the separation and quantification of thiophene derivatives. nih.govresearchgate.net Gas chromatography can be particularly useful for analyzing alkylated thiophenes, with studies correlating molecular structure to GC retention indexes. nih.gov

Combined Techniques: The structural confirmation of novel thiophene sulfonamides often involves a combination of these techniques. A typical characterization workflow includes purification by column chromatography, followed by analysis using NMR, MS, and IR spectroscopy to unequivocally establish the compound's identity and purity. tandfonline.commdpi.comnih.gov

These advanced analytical methods provide the robust data necessary to support synthesis, computational modeling, and biological evaluation, ensuring the accuracy and reliability of research findings in the field of thiophene sulfonamide chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.